N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide is a chemical compound with the molecular formula C7H9N5O2 . This compound is known for its unique structure, which includes a pyridine ring and a hydrazonamide group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide involves several steps. One common method includes the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an isocyanate to yield the final product . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Analyse Chemischer Reaktionen
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-Carbamoyl-N-(1-oxo-1lambda~5~-pyridin-2-yl)methanehydrazonamide can be compared to other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and may have similar chemical properties.
Hydrazonamide derivatives: These compounds contain the hydrazonamide group and may exhibit similar reactivity.
Carbamoyl compounds: These compounds have the carbamoyl functional group and may have similar biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which gives it distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85345-14-8 |
---|---|
Molekularformel |
C7H9N5O2 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
1-methanehydrazonoyl-1-(1-oxidopyridin-1-ium-2-yl)urea |
InChI |
InChI=1S/C7H9N5O2/c8-7(13)11(5-10-9)6-3-1-2-4-12(6)14/h1-5H,9H2,(H2,8,13) |
InChI-Schlüssel |
SXWKBNPMXVOEDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)N(C=NN)C(=O)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.